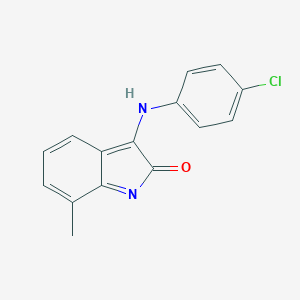
N-(3-ヒドロキシフェニル)-アラキドノイルアミド
概要
説明
N-(3-ヒドロキシフェニル)-アラキドノイルアミド: は、アミド類に属する化学化合物です。アラキドン酸と3-ヒドロキシアニリンから誘導されます。この化合物は、その生物活性で知られており、潜在的な治療用途のために研究されています。
科学的研究の応用
Chemistry: N-(3-hydroxyphenyl)-Arachidonoyl amide is used as a precursor in the synthesis of various bioactive molecules. It serves as an intermediate in organic synthesis and is used in the development of new chemical entities.
Biology: In biological research, this compound is studied for its role in cellular signaling pathways. It is known to interact with various receptors and enzymes, influencing cellular processes.
Medicine: N-(3-hydroxyphenyl)-Arachidonoyl amide has potential therapeutic applications. It is investigated for its anti-inflammatory, analgesic, and neuroprotective properties. It is also studied for its potential use in treating conditions like chronic pain and neurodegenerative diseases.
Industry: In the industrial sector, this compound is used in the formulation of pharmaceuticals and as a research chemical in the development of new drugs.
作用機序
N-(3-ヒドロキシフェニル)-アラキドノイルアミドは、受容体や酵素などの特定の分子標的と相互作用することで、その効果を発揮します。これは、一過性受容体電位バニロイドタイプ1(TRPV1)とカンナビノイド受容体タイプ1(CB1)に結合することが知られています。これらの相互作用は、さまざまなシグナル伝達経路を調節し、その生物学的効果をもたらします。 例えば、TRPV1への結合は、疼痛知覚と炎症の調節につながる可能性があります .
類似化合物の比較
類似化合物:
N-アラキドノイルドパミン(NADA): 構造は似ていますが、ヒドロキシフェニル基の代わりにドパミン部分を含んでいます。
N-アラキドノイルセロトニン(NAS): セロトニン部分を包含します。
N-アラキドノイルグリシン(NAGly): グリシン部分を包含します。
独自性: N-(3-ヒドロキシフェニル)-アラキドノイルアミドは、TRPV1とCB1受容体との特異的な相互作用により、他の類似化合物とは異なります。また、そのヒドロキシル基は、化学修飾の追加の部位を提供し、研究および治療用途における汎用性を高めます。
生化学分析
Biochemical Properties
N-(3-hydroxyphenyl)-Arachidonoyl amide interacts with several enzymes, proteins, and other biomolecules. It is known to exert its pharmacological effects in immune cells
Cellular Effects
The cellular effects of N-(3-hydroxyphenyl)-Arachidonoyl amide are diverse and significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to prevent prostaglandin synthesis in activated microglia by inhibiting COX activity .
Molecular Mechanism
The molecular mechanism of N-(3-hydroxyphenyl)-Arachidonoyl amide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent agonist of the TRPV1 and a low-affinity ligand of the CB1 .
Metabolic Pathways
N-(3-hydroxyphenyl)-Arachidonoyl amide is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
準備方法
合成経路と反応条件: N-(3-ヒドロキシフェニル)-アラキドノイルアミドの合成は、通常、アラキドン酸と3-ヒドロキシアニリンの反応を含みます。この反応は、通常、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で行われます。反応は、不活性雰囲気下、通常は窒素雰囲気下、0〜25℃の温度範囲で行われます。生成物は、次にカラムクロマトグラフィーを使用して精製されます。
工業的生産方法: N-(3-ヒドロキシフェニル)-アラキドノイルアミドの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、反応条件を正確に制御するための大型反応器と自動システムの使用が含まれます。精製プロセスには、最終生成物の高純度を保証するために、結晶化または大規模クロマトグラフィーが含まれる場合があります。
化学反応の分析
反応の種類:
酸化: N-(3-ヒドロキシフェニル)-アラキドノイルアミドは、酸化反応を起こし、キノン誘導体の生成につながる可能性があります。
還元: この化合物は、対応するアミンを形成するために還元することができます。
置換: これは、特に求核置換反応において、ヒドロキシル基が他の求核剤に置き換わる可能性があるため、置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。
置換: ハロゲン化物、チオール、またはアミンなどの求核剤を、塩基性または酸性条件下で使用することができます。
主要な生成物:
酸化: キノン誘導体。
還元: 対応するアミン。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学研究アプリケーション
化学: N-(3-ヒドロキシフェニル)-アラキドノイルアミドは、さまざまな生物活性分子の合成における前駆体として使用されます。これは、有機合成の中間体として役立ち、新しい化学物質の開発に使用されます。
生物学: 生物学的研究において、この化合物は、細胞シグナル伝達経路における役割について研究されています。これは、さまざまな受容体や酵素と相互作用し、細胞プロセスに影響を与えるとされています。
医学: N-(3-ヒドロキシフェニル)-アラキドノイルアミドは、潜在的な治療用途を持っています。これは、その抗炎症作用、鎮痛作用、神経保護作用について調査されています。また、慢性疼痛や神経変性疾患などの疾患の治療における潜在的な使用についても研究されています。
産業: 産業部門では、この化合物は、医薬品の製剤に、そして新しい薬の開発における研究用化学物質として使用されています。
類似化合物との比較
N-arachidonoyl dopamine (NADA): Similar in structure but contains a dopamine moiety instead of a hydroxyphenyl group.
N-arachidonoyl serotonin (NAS): Contains a serotonin moiety.
N-arachidonoyl glycine (NAGly): Contains a glycine moiety.
Uniqueness: N-(3-hydroxyphenyl)-Arachidonoyl amide is unique due to its specific interaction with TRPV1 and CB1 receptors, which distinguishes it from other similar compounds. Its hydroxyl group also provides additional sites for chemical modifications, enhancing its versatility in research and therapeutic applications.
特性
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(3-hydroxyphenyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-26(29)27-24-20-19-21-25(28)23-24/h6-7,9-10,12-13,15-16,19-21,23,28H,2-5,8,11,14,17-18,22H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSMMQKRRVRXBA-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)













